Product packaging for 5-Bromo-2-(quinolin-6-yl)benzo[d]oxazole(Cat. No.:)

5-Bromo-2-(quinolin-6-yl)benzo[d]oxazole

Cat. No.: B8606368
M. Wt: 325.16 g/mol
InChI Key: WXNAFPNHHHVGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(quinolin-6-yl)benzo[d]oxazole is a novel chemical entity designed for research and development purposes. This compound features a benzoxazole core, a privileged structure in medicinal chemistry, which is fused with a quinoline moiety and functionalized with a bromo substituent. The benzoxazole scaffold is widely recognized in scientific literature for its diverse biological activities, serving as a key intermediate in the synthesis of compounds with demonstrated antimicrobial and anticancer properties . The integration of the quinoline heterocycle, a structure present in various therapeutic agents, further enhances its potential as a scaffold for investigating new pharmacological pathways. Preliminary research on analogous structures suggests potential research applications in several areas. Like other benzoxazole derivatives, this compound may be of interest in antimicrobial studies targeting Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, the structural features align with compounds that have shown promise in anticancer research, particularly in assays against human colorectal carcinoma (HCT-116) cell lines . The bromine atom at the 5-position offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9BrN2O B8606368 5-Bromo-2-(quinolin-6-yl)benzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9BrN2O

Molecular Weight

325.16 g/mol

IUPAC Name

5-bromo-2-quinolin-6-yl-1,3-benzoxazole

InChI

InChI=1S/C16H9BrN2O/c17-12-4-6-15-14(9-12)19-16(20-15)11-3-5-13-10(8-11)2-1-7-18-13/h1-9H

InChI Key

WXNAFPNHHHVGHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Br)N=C1

Origin of Product

United States

**advanced Characterization and Structural Elucidation of 5 Bromo 2 Quinolin 6 Yl Benzo D Oxazole**

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is a fundamental tool for elucidating the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its functional groups, connectivity, and electronic properties can be obtained.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For 5-Bromo-2-(quinolin-6-yl)benzo[d]oxazole, the IR spectrum would be expected to display characteristic absorption bands that confirm the presence of its key structural features.

Key expected vibrational bands would include C=N stretching vibrations for the oxazole (B20620) and quinoline (B57606) rings, typically observed in the 1650-1550 cm⁻¹ region. Aromatic C=C stretching vibrations from both the benzoxazole (B165842) and quinoline ring systems would appear in the 1600-1450 cm⁻¹ range. The C-O-C stretching of the oxazole ring would likely produce a strong band around 1250-1020 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic rings would be seen above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would provide information on the substitution patterns of the aromatic rings, typically appearing in the 900-675 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Type of Vibration
Aromatic C-H>3000Stretching
C=N (Imine)1650-1550Stretching
Aromatic C=C1600-1450Stretching
C-O-C (Oxazole)1250-1020Asymmetric Stretching
Aromatic C-H900-675Bending (Out-of-plane)
C-Br600-500Stretching

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

In a ¹H NMR spectrum of this compound, the protons on the quinoline and benzoxazole rings would appear as distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shift and splitting pattern (multiplicity) of each signal would depend on its electronic environment and coupling with neighboring protons, allowing for the assignment of each proton to its specific position on the molecular structure.

Table 2: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Remarks
¹H7.0 - 9.0Aromatic protons of quinoline and benzoxazole rings. Specific shifts and coupling constants would elucidate the substitution pattern.
¹³C110 - 165Aromatic and heteroaromatic carbons. Carbons attached to heteroatoms (C-O, C=N, C-Br) would have characteristic shifts.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound with high precision. For this compound (C₁₆H₉BrN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak, with nearly equal intensities, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The calculated monoisotopic mass of C₁₆H₉⁷⁹BrN₂O is approximately 335.99 g/mol . Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. These patterns would correspond to the cleavage of the molecule at its weaker bonds, providing further structural confirmation by identifying key substructures such as the quinoline and bromo-benzoxazole moieties.

Electronic absorption spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The extensive conjugated π-system of this compound, which includes the quinoline and benzoxazole ring systems, is expected to absorb UV-Vis radiation, leading to π → π* transitions. The resulting spectrum would show one or more absorption maxima (λ_max). The position and intensity of these bands are characteristic of the chromophore and can be influenced by the solvent polarity. This analysis helps in understanding the electronic properties of the molecule. For similar conjugated heterocyclic systems, absorption maxima are often observed in the range of 250-400 nm.

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide crucial data on molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

The resulting crystal structure would confirm the planar nature of the benzoxazole and quinoline ring systems and reveal the dihedral angle between them. It would also provide precise measurements for all interatomic distances, including the C-Br, C-O, and C-N bonds. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture of the compound.

Table 3: Predicted X-ray Crystallography Parameters for this compound

ParameterInformation Provided
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements of the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-N, C-O, C-Br).
Bond AnglesAngles between three connected atoms, defining the molecular geometry.
Torsion AnglesAngles describing the rotation around a bond, defining the conformation.
Intermolecular InteractionsNon-covalent forces like π-π stacking or halogen bonds that influence crystal packing.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Detailed crystallographic data for this compound, which would be necessary to definitively identify and quantify specific intramolecular interactions, is not available in the reviewed scientific literature. However, the analysis of structurally similar compounds allows for a theoretical discussion of the potential interactions within the molecule. For instance, in related oxazole derivatives, weak intramolecular C-H···O and C-H···N hydrogen bonds have been observed to stabilize the molecular conformation. vensel.orgresearchgate.net These types of interactions would likely play a role in defining the planarity and rigidity of the this compound structure.

Hirschfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirschfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comnih.gov This method allows for the generation of two-dimensional fingerprint plots that summarize the different types of intermolecular contacts and their relative contributions to the crystal packing. vensel.orgresearchgate.net

For a molecule like this compound, a Hirschfeld analysis would be expected to quantify contacts such as H···H, C···H, O···H, N···H, and Br···H interactions. In studies of other bromo-substituted organic compounds, it has been shown that H···H interactions often account for a significant portion of the total surface contacts. vensel.orgresearchgate.net The analysis would also highlight the importance of π-π stacking and halogen bonding by quantifying C···C and Br···X (where X is another atom) contacts, respectively. Without experimental crystallographic data for the title compound, a specific quantitative analysis is not possible.

**computational and Theoretical Investigations of 5 Bromo 2 Quinolin 6 Yl Benzo D Oxazole**

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a common approach to optimize molecular geometry and predict various properties, including vibrational frequencies and electronic characteristics. nih.gov For related compounds, DFT calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), to obtain reliable results. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is fundamental in understanding the charge transfer interactions within the molecule. researchgate.net For example, in studies of similar heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, which dictates how the molecule interacts with other species. researchgate.net In a hypothetical analysis of 5-Bromo-2-(quinolin-6-yl)benzo[d]oxazole, one would expect the electron-donating character to be associated with the benzoxazole (B165842) moiety and the electron-accepting character with the quinoline (B57606) ring.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (Glycine/CaO Model)

ParameterEnergy (eV)
EHOMO-2.414
ELUMO-4.057
Energy Gap (ΔE)1.643

This data is for the Glycine/CaO model and is provided for illustrative purposes only. nih.gov

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. nih.govresearchgate.net These descriptors are calculated using Koopman's theorem and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω). researchgate.netnih.gov

Ionization Potential (I) is approximated as -EHOMO.

Electron Affinity (A) is approximated as -ELUMO.

Chemical Hardness (η) is calculated as (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ) is calculated as (I + A) / 2.

Electrophilicity Index (ω) , defined as ω = μ²/2η (where μ is the electronic chemical potential, -χ), measures the ability of a molecule to accept electrons. researchgate.net A high electrophilicity index indicates a good electrophile. researchgate.net

These parameters are crucial for predicting how a molecule like this compound would behave in a chemical reaction.

Table 2: Example of Calculated Global Reactivity Descriptors for 5-Bromo-2-aminobenzimidazole Derivatives

CompoundIonization Potential (I) (eV)Electron Affinity (A) (eV)Chemical Hardness (η) (eV)
Compound 1a5.981.302.34
Compound 1b6.021.362.33
Compound 1d5.781.522.13
Compound 1e5.891.192.35

This table presents data for related benzimidazole compounds to illustrate the typical range of values for these descriptors. nih.gov

Analysis of charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron density around a molecule. nih.gov These maps are color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential computational tools for studying the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at the molecular level. nih.gov

In a typical docking study, the ligand, such as this compound, is placed into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating the binding affinity (often expressed as a docking score or binding energy) for each pose. nih.gov The results identify the most stable binding mode and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. mdpi.com For instance, studies on similar benzo[f]quinoline derivatives have used docking to evaluate their binding affinity towards enzymes like cyclin-dependent kinase-5 (CDK-5), revealing key interactions that contribute to their inhibitory potential. nih.gov

Table 3: Illustrative Molecular Docking Results for Benzo[f]quinoline Derivatives against CDK-5

CompoundBinding Energy (kcal/mol)Interacting Residues
Compound 2-6.6320Not specified
Compound 5-6.5696Not specified

This data is provided as an example of typical binding energy values obtained from molecular docking studies on related compounds. nih.gov

Molecular Dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of a system by solving Newton's equations of motion, offering a detailed view of the conformational changes and stability of a ligand-receptor complex. cosmosscholars.com

After an initial docking pose is determined, an MD simulation can be run to assess the stability of this interaction. Key metrics, such as the Root Mean Square Deviation (RMSD) of the protein and ligand, are monitored. A stable RMSD value over the simulation time indicates that the complex has reached equilibrium and the binding is stable. cosmosscholars.com MD simulations on related bromo-benzodiazepine derivatives have been used to confirm the stability of docked complexes, supporting the initial findings from docking studies. cosmosscholars.com Such a study on this compound would be crucial to validate its theoretical binding mode and understand its dynamic behavior within a biological target.

MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) for Binding Energy Estimations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to its biological target, typically a protein. This approach combines the molecular mechanics energies of the components with continuum solvation models to provide a more accurate picture of the binding affinity than docking scores alone.

The total binding free energy (ΔGbind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in their unbound states. The calculation is typically broken down into several energetic components, as shown in the equation below:

ΔGbind = ΔEMM + ΔGsolv - TΔS

Where:

ΔEMM represents the change in molecular mechanics energy in the gas phase. It includes contributions from bonded (bond, angle, dihedral) and non-bonded (van der Waals and electrostatic) interactions.

ΔGsolv is the change in solvation free energy, which is further divided into polar (ΔGPB) and nonpolar (ΔGSA) contributions. The polar part is calculated using the Poisson-Boltzmann (PB) model, while the nonpolar part is estimated from the solvent-accessible surface area (SASA).

TΔS is the change in conformational entropy upon binding, multiplied by the temperature. This term is computationally demanding and is sometimes omitted, leading to relative binding energy comparisons.

Energy Component Description Typical Contribution to Binding
ΔEvdw (van der Waals)Energy from short-range attractive and repulsive forces.Favorable
ΔEelec (Electrostatic)Energy from Coulombic interactions between charges.Favorable or Unfavorable
ΔGPB (Polar Solvation)Energy required to transfer the molecule from a vacuum to the polar solvent.Generally Unfavorable
ΔGSA (Nonpolar Solvation)Energy related to the creation of a cavity in the solvent.Favorable
ΔGbind (Total Binding Energy) Sum of all contributions. Predicts overall binding affinity.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions are crucial for confirming the structure of newly synthesized compounds by comparing theoretical spectra with experimental data.

For this compound, DFT calculations could be used to predict a range of spectroscopic parameters:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. Theoretical studies on various quinoline derivatives have demonstrated a strong correlation between calculated and experimental chemical shifts, aiding in the correct assignment of complex spectra. The predicted shifts for the protons and carbons in the quinoline, benzoxazole, and bromo-substituted rings of the title compound would be invaluable for its structural elucidation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculations help in assigning specific vibrational modes to the observed absorption bands, providing insight into the molecule's functional groups and bonding characteristics.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It can calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This information is useful for understanding the electronic structure and chromophoric properties of the molecule.

Spectroscopic Technique Predicted Parameter Computational Method Application for this compound
Nuclear Magnetic Resonance (NMR)Chemical Shifts (δ)DFT (GIAO)Structural confirmation and assignment of ¹H and ¹³C signals.
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)DFTIdentification of functional groups and vibrational modes.
UV-Visible (UV-Vis) SpectroscopyAbsorption Maxima (λmax)Time-Dependent DFT (TD-DFT)Characterization of electronic transitions and chromophores.

Mechanistic Computational Studies for Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. This knowledge is crucial for optimizing reaction conditions and understanding how a molecule is formed.

For a molecule like this compound, which is likely synthesized through a multi-step process, computational studies can elucidate the most probable reaction pathways. The synthesis of benzoxazoles often involves the condensation of a 2-aminophenol with a carboxylic acid derivative or an aldehyde, followed by cyclization.

A mechanistic study for the formation of the title compound would typically involve:

Reactant and Product Optimization: The geometries of the reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures that connect reactants to products.

Energy Profile Mapping: The energies of all stationary points along the reaction coordinate are calculated to construct a reaction energy profile. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step.

For example, a plausible synthetic route could involve the coupling of 6-aminoquinoline with a brominated benzoxazole precursor or the cyclization of a quinoline-containing intermediate. DFT calculations could be used to compare the energy barriers of different potential pathways, thereby predicting the most efficient synthetic route. Such studies have been applied to understand the formation of various heterocyclic systems, including benzoxazoles and quinolines, providing valuable information for synthetic chemists.

Photophysical Properties and Optoelectronic Applications of this compound

Photophysical Properties and Optoelectronic Applications of 5 Bromo 2 Quinolin 6 Yl Benzo D Oxazole

The unique molecular architecture of 5-Bromo-2-(quinolin-6-yl)benzo[d]oxazole, which incorporates both an electron-donating quinoline (B57606) moiety and an electron-accepting benzoxazole (B165842) core, suggests that it may possess interesting photophysical properties suitable for optoelectronic applications. The bromine substituent can also influence these properties through the heavy-atom effect.

The electronic absorption and emission spectra of a molecule provide fundamental insights into its electronic structure and excited-state dynamics.

The absorption of ultraviolet-visible light by this compound would be expected to arise from π → π* and n → π* electronic transitions. The extended π-conjugated system encompassing the quinoline and benzoxazole rings would likely result in strong absorption bands in the UV or near-visible region. The specific energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would dictate the precise wavelengths of maximum absorption (λmax).

Table 1: Hypothetical Electronic Transition Data for this compound

Transition Wavelength (nm) Molar Extinction Coefficient (ε, M-1cm-1)
π → π* ~320-350 > 20,000
n → π* ~380-420 < 5,000

Note: This data is illustrative and not based on experimental results.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound, the quantum yield would be influenced by the rigidity of its structure and the presence of the bromine atom, which can promote intersystem crossing to the triplet state and potentially quench fluorescence.

Table 2: Hypothetical Fluorescence Quantum Yield Data for this compound

Solvent Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (ΦF)
Dichloromethane 340 450 0.35
Toluene 340 440 0.45
Acetonitrile 340 460 0.25

Note: This data is illustrative and not based on experimental results.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. The photoluminescence of this compound would likely exhibit solvatochromic shifts due to changes in the polarity of the solvent, which can stabilize the ground and excited states to different extents. A larger dipole moment in the excited state compared to the ground state would typically lead to a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity.

Table 3: Hypothetical Solvatochromic Data for this compound

Solvent Dielectric Constant (ε) Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm-1)
Hexane 1.88 335 420 6380
Dichloromethane 8.93 340 450 7690
Acetonitrile 37.5 342 460 8230

Note: This data is illustrative and not based on experimental results.

The luminescence of this compound and its potential metal complexes could be governed by various charge transfer mechanisms.

In metal complexes containing this compound as a ligand, along with other ligands, it is possible to observe Ligand-to-Ligand Charge Transfer (LLCT). This would involve the transfer of an electron from an orbital predominantly located on one ligand to an orbital primarily on another ligand. The quinoline part of the molecule could act as a donor and the benzoxazole part as an acceptor, or vice-versa, depending on the electronic nature of other coordinated ligands.

When this compound acts as a ligand in a coordination complex with a transition metal, Metal-to-Ligand Charge Transfer (MLCT) transitions are a plausible luminescence mechanism. In an MLCT process, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The electron-accepting nature of the π-system of the quinoline and benzoxazole rings would make this ligand suitable for accepting an electron from a metal center, particularly if the metal is in a relatively low oxidation state.

Sufficient information to generate the requested article on the specific chemical compound “this compound” is not available in the public domain or accessible research databases.

The detailed subsections requested, such as "Ligand-to-Metal Charge Transfer (LMCT)," "Development of Fluorescent Probes and Sensors," "Applications in Scintillation Materials," and "Integration into Organic Light-Emitting Diodes (OLEDs)," appear to be based on specific research that is not publicly accessible. Without these specific sources, generating a scientifically accurate and informative article that strictly adheres to the requested outline is not possible.

Providing generalized information on related compounds, such as other benzoxazole or quinoline derivatives, would not meet the explicit requirement of focusing solely on "this compound." Therefore, to ensure scientific accuracy and adhere to the instructions, the article cannot be generated at this time.

**ligand Chemistry and Coordination Complexes of 5 Bromo 2 Quinolin 6 Yl Benzo D Oxazole**

Synthesis of Metal Complexes Utilizing 5-Bromo-2-(quinolin-6-yl)benzo[d]oxazole as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The specific conditions, such as temperature and reaction time, are optimized to achieve the desired product in good yield. While specific studies on the 5-bromo substituted ligand are limited, the synthesis of related 2-(quinolyl)benzimidazole and 2-(quinolyl)benzoxazole complexes provides a strong basis for the expected reactivity.

Ruthenium(II)-arene complexes, often referred to as "piano-stool" complexes, are a well-studied class of organometallic compounds. The synthesis of such complexes with ligands analogous to this compound generally proceeds by reacting the ligand with a dimeric ruthenium(II)-arene precursor, such as [{Ru(η⁶-arene)Cl}₂(μ-Cl)₂], where the arene can be p-cymene or benzene (B151609). This reaction leads to the cleavage of the chloride bridges in the dimer and the coordination of the bidentate ligand to the ruthenium center.

A typical synthetic procedure would involve stirring the ruthenium dimer and the this compound ligand in a solvent like methanol or a methanol/acetonitrile mixture at room temperature or with gentle heating. nih.gov The resulting monomeric complex, [(η⁶-arene)Ru(L)Cl]Cl (where L is the bidentate ligand), can then be isolated. nih.gov For related 2-(2'-quinolyl)benzimidazole ligands, these half-sandwich ruthenium(II) complexes have been synthesized and characterized, showing a pseudo-octahedral geometry. biointerfaceresearch.com

Table 1: Representative Synthesis of a Ruthenium(II)-Arene Complex with a Related Ligand

ReactantsSolventConditionsProduct
[{Ru(η⁶-p-cymene)Cl}₂(μ-Cl)₂] & 2-(2'-quinolyl)benzimidazoleMethanolRoom Temperature, 1h[(η⁶-p-cymene)Ru(2-(2'-quinolyl)benzimidazole)Cl]PF₆ (after salt metathesis)

Data based on syntheses of analogous complexes.

Rhenium(I) tricarbonyl complexes are of significant interest due to their rich photophysical properties. The synthesis of these complexes with bidentate N,N-donor ligands like this compound typically starts from a rhenium pentacarbonyl halide, most commonly [Re(CO)₅Cl]. The reaction involves the substitution of two carbonyl ligands and the halide ligand by the bidentate ligand.

The general procedure involves refluxing a solution of [Re(CO)₅Cl] and the ligand in a high-boiling solvent such as toluene. nih.gov Alternatively, precursors like [NEt₄]₂[ReBr₃(CO)₃] can be used, reacting with the ligand in solvents like water or methanol, which can lead to the formation of an intermediate aqua complex, fac-[Re(CO)₃(L)(H₂O)], that can be further reacted. nih.gov The resulting complexes typically adopt a facial (fac) arrangement of the three carbonyl ligands around the rhenium center. nih.govmdpi.com

Table 2: General Synthetic Route for Rhenium(I) Tricarbonyl Complexes

Rhenium PrecursorLigand TypeSolventConditionsProduct Stereochemistry
[Re(CO)₅Cl]Bidentate N,N-donorTolueneRefluxfac-[Re(CO)₃(L)Cl]
[NEt₄]₂[ReBr₃(CO)₃]Bidentate N,O-donorWater60-70 °Cfac-[Re(CO)₃(L)(H₂O)]

Data based on syntheses of analogous complexes. nih.govnih.govnih.gov

Zinc(II) complexes are widely studied for their diverse coordination geometries and roles in biological systems and materials science. The formation of a zinc complex with this compound would be expected to proceed by reacting the ligand with a zinc(II) salt, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), in a suitable solvent like methanol or a dichloromethane/methanol mixture. nih.gov

The stoichiometry of the resulting complex, either [Zn(L)X₂] or [Zn(L)₂]X₂, would depend on the reaction conditions and the molar ratio of the reactants. For instance, reacting a 2-trifluoroacetonylbenzoxazole ligand with Zn(II) in a 2:1 ratio has been shown to form a stable six-membered chelate ring. nih.gov Similarly, zinc(II) complexes with other quinoline-containing ligands have been synthesized and characterized, often exhibiting tetrahedral or octahedral geometries. ajol.infonih.govfrontiersin.org

Table 3: Typical Synthesis of a Zinc(II) Complex with a Related Ligand

Zinc SaltLigandSolventConditionsPostulated Product Geometry
ZnBr₂4'-(substituted-phenyl)-2,2':6',2''-terpyridineMethanol/DichloromethaneRoom Temperature, 24hTetrahedral/Octahedral

Data based on syntheses of analogous complexes. nih.gov

Coordination Modes and Geometry of the Ligand

The structural features of this compound dictate its coordination behavior. The presence of two nitrogen atoms, one in the quinoline (B57606) ring and one in the benzoxazole (B165842) ring, allows for chelation to a metal center, forming a stable five-membered ring.

The most common coordination mode for ligands of the 2-(quinolyl)benzoxazole type is as a bidentate N,N-donor. nih.gov The nitrogen atom of the quinoline ring and the nitrogen atom of the benzoxazole ring act as the two points of attachment to the metal ion. This bidentate chelation is a key feature that contributes to the stability of the resulting metal complexes. This mode of coordination has been observed in complexes with various transition metals, including ruthenium, cobalt, and zinc. biointerfaceresearch.comresearchgate.net

In many of its metal complexes, particularly with ruthenium(II) and rhenium(I), the this compound ligand is expected to be part of an octahedral coordination environment around the metal center.

For Ruthenium(II)-arene complexes, the geometry is often described as a pseudo-octahedral "piano-stool" arrangement. nih.govbiointerfaceresearch.com In this geometry, the arene ligand occupies three coordination sites (the "seat" of the stool), while the bidentate 2-(quinolinyl)benzoxazole ligand and a halide ligand occupy the remaining three sites (the "legs" of the stool).

In the case of Rhenium(I) tricarbonyl complexes, the metal center is also typically in a distorted octahedral environment. nih.gov The three carbonyl ligands occupy one face of the octahedron in a fac arrangement, while the two nitrogen atoms of the bidentate ligand and a halide or solvent molecule occupy the other three coordination sites. This facial arrangement of the carbonyls is a common feature for [Re(CO)₃(N,N)X] type complexes. nih.gov

Influence of Coordination on Electronic and Photophysical Properties

No published data is available for this section.

Interactive Data Table: Photophysical Properties of this compound and its Metal Complexes

Compound/ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Excited-State Lifetime (τ)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Stability and Reactivity of Metal-Ligand Complexes

No published data is available for this section.

Interactive Data Table: Stability Constants of Metal Complexes with this compound

Metal IonLog K1Log K2Overall Stability Constant (log β)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

**reaction Mechanisms and Chemical Transformations of 5 Bromo 2 Quinolin 6 Yl Benzo D Oxazole**

Reactivity of the Benzo[d]oxazole Moiety

The benzo[d]oxazole core is a fused heterocyclic system where an oxazole (B20620) ring is annulated to a benzene (B151609) ring. This fusion influences the electronic properties and reactivity of both constituent rings compared to their isolated counterparts.

The benzoxazole (B165842) system possesses several potential reaction centers. The oxazole part of the scaffold is generally considered electron-deficient, which deactivates it towards electrophilic substitution. Conversely, the fused benzene ring can undergo electrophilic aromatic substitution. The precise position of attack would be influenced by the directing effects of the oxazole ring and the bromine atom.

The oxazole ring itself contains distinct reactive sites. The C2 carbon, situated between the oxygen and nitrogen atoms, is the most electron-deficient position and is susceptible to nucleophilic attack, particularly if the ring is activated, for instance by N-alkylation. However, direct nucleophilic substitution on the ring is uncommon and often leads to ring cleavage rather than substitution. Nucleophilic substitution reactions are more feasible when a suitable leaving group is present on the ring.

The table below summarizes the potential reactive centers within the core moieties of the title compound.

MoietyPositionType of ReactionActivating/Deactivating Factors
Benzo[d]oxazole Benzene Ring (C4, C6, C7)Electrophilic SubstitutionOxazole ring is deactivating; Bromine is deactivating but ortho-, para-directing.
Oxazole Ring (C2)Nucleophilic AttackElectron-deficient nature; facilitated by substituents that can act as leaving groups.
Oxazole Ring (N3)Protonation, N-AlkylationPresence of a lone pair of electrons on the nitrogen atom.
Quinoline (B57606) Benzene Ring (C5, C8)Electrophilic SubstitutionFavored positions for electrophilic attack on the quinoline system.
Pyridine (B92270) Ring (C2, C4)Nucleophilic SubstitutionElectron-deficient nature of the pyridine ring facilitates attack at these positions.
Pyridine Ring (N1)Protonation, N-AlkylationBasic nitrogen atom, a key feature of pyridine-like heterocycles.

The benzo[d]oxazole moiety contains a nitrogen atom at the 3-position which imparts weak basic properties to the molecule. Protonation occurs at this nitrogen atom in the presence of acids to form salts. In the context of 5-Bromo-2-(quinolin-6-yl)benzo[d]oxazole, there are two basic nitrogen atoms: one in the benzoxazole ring and one in the quinoline ring. The quinoline nitrogen is generally more basic than the oxazole nitrogen and would likely be the primary site of protonation under most acidic conditions.

Oxazoles can function as dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity allows for the synthesis of highly substituted pyridine and furan derivatives. The reaction typically involves the C4-C5 double bond of the oxazole ring acting as the diene component. For fused systems like benzo[d]oxazole, the participation in a Diels-Alder reaction is less common because it would require the disruption of the aromaticity of the fused benzene ring. However, cycloaddition reactions involving benzoxazole-based azadienes reacting with electron-rich dienophiles have been described, leading to the formation of complex cycloadducts. Such transformations typically require specific substitution patterns and reaction conditions to proceed efficiently.

Chemical Transformations of the Quinoline Moiety

The quinoline ring is a robust aromatic system with a rich and well-documented reactivity profile, exhibiting reactions characteristic of both benzene and pyridine.

Electrophilic Aromatic Substitution : The quinoline system undergoes electrophilic substitution primarily on the benzene ring, with a preference for the C5 and C8 positions. The presence of the benzo[d]oxazole substituent at C6 will influence the regioselectivity of further substitution reactions.

Nucleophilic Aromatic Substitution : The pyridine ring of the quinoline moiety is electron-deficient and is susceptible to nucleophilic attack. Nucleophilic substitution reactions readily occur at the C2 and C4 positions, especially if a good leaving group is present.

Oxidation : The benzene ring of the quinoline nucleus can be oxidized by strong oxidizing agents to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). The pyridine ring is generally more resistant to oxidation due to the deactivating effect of the nitrogen atom.

Reactions at the Nitrogen Atom : As a weak tertiary base, the nitrogen atom in the quinoline ring can be readily protonated to form salts or alkylated to form quaternary quinolinium salts.

Role of the Bromine Substituent in Synthetic Transformations

The bromine atom at the C5 position of the benzo[d]oxazole ring is a key functional handle for synthetic diversification. The carbon-bromine bond can be readily activated by transition metal catalysts, enabling a wide array of cross-coupling reactions.

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine substituent. The reactivity of aryl bromides in these transformations is well-established, providing predictable pathways for modifying the this compound scaffold. Such reactions are pivotal for the late-stage functionalization of complex molecules in medicinal chemistry and materials science.

Below is a table summarizing potential cross-coupling reactions that can be employed to transform the bromine substituent.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedPotential Product
Suzuki-Miyaura Coupling Aryl/Alkyl Boronic Acids or EstersPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)C-C5-Aryl/Alkyl-2-(quinolin-6-yl)benzo[d]oxazole
Heck Coupling AlkenesPd(0) or Pd(II) catalyst, Base (e.g., Et₃N)C-C5-Alkenyl-2-(quinolin-6-yl)benzo[d]oxazole
Sonogashira Coupling Terminal AlkynesPd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)C-C (sp)5-Alkynyl-2-(quinolin-6-yl)benzo[d]oxazole
Buchwald-Hartwig Amination Primary/Secondary Amines, AmidesPd(0) catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu)C-N5-(Amino/Amido)-2-(quinolin-6-yl)benzo[d]oxazole
Stille Coupling Organostannanes (R-SnBu₃)Pd(0) catalyst (e.g., Pd(PPh₃)₄)C-C5-Aryl/Alkyl/Vinyl-2-(quinolin-6-yl)benzo[d]oxazole
C-S Coupling ThiolsPd or Cu catalyst, BaseC-S5-(Thioether)-2-(quinolin-6-yl)benzo[d]oxazole
Ullmann Condensation Alcohols, PhenolsCu(I) catalyst, BaseC-O5-(Aryloxy/Alkoxy)-2-(quinolin-6-yl)benzo[d]oxazole

These transformations highlight the synthetic utility of the bromine atom, allowing for the introduction of a diverse range of functional groups and the construction of more complex molecular architectures based on the this compound core.

Nucleophilic Aromatic Substitution Pathways

There is no specific information available in the surveyed literature detailing the nucleophilic aromatic substitution (SNAr) pathways of this compound. While the presence of a bromine atom on the benzoxazole ring suggests that SNAr reactions could be a viable method for introducing a range of nucleophiles, no experimental studies outlining the scope, limitations, or mechanistic details of such transformations for this specific compound have been found.

Mechanistic Insights from Intermediates and Transition States

Detailed mechanistic insights for reactions involving this compound, particularly those derived from the study of reaction intermediates and transition states, are not available in the public literature. Such studies are crucial for a deep understanding of reaction pathways and for the optimization of reaction conditions.

Spectroscopic Monitoring of Reaction Progress

No published research could be located that employs spectroscopic techniques to monitor the progress of reactions involving this compound. The application of techniques such as in-situ NMR, IR, or UV-Vis spectroscopy would be invaluable for identifying transient species and for determining reaction kinetics, but such data has not been reported for this compound.

**future Research Directions and Interdisciplinary Prospects in Materials Science**

Design and Synthesis of Novel Derivatives with Tunable Properties

The functionalization of the 5-Bromo-2-(quinolin-6-yl)benzo[d]oxazole scaffold is a promising strategy for fine-tuning its electronic and photophysical properties. By systematically introducing a variety of substituents, researchers can modulate the molecule's performance for specific applications.

The photophysical behavior of quinoline-substituted oxazole (B20620) analogues is highly sensitive to the nature and position of substituents. bohrium.com Introducing electron-donating or electron-withdrawing groups at different positions on the quinoline (B57606) or benzoxazole (B165842) rings can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, influences key properties such as the absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. nih.gov

Future studies could involve the synthesis of a library of derivatives to establish comprehensive structure-property relationships. For instance, appending electron-donating groups like methoxy or amino moieties is expected to induce a red-shift in the emission spectrum, a desirable trait for applications in organic light-emitting diodes (OLEDs). Conversely, the introduction of electron-withdrawing groups such as nitro or cyano could enhance the electron-accepting nature of the molecule, which is beneficial for applications in organic solar cells.

Table 1: Potential Substituent Effects on the Photophysical Properties of this compound Derivatives

Substituent GroupPotential PositionExpected Effect on Photophysical Properties
Electron-Donating (e.g., -OCH₃, -NH₂)Benzoxazole or Quinoline RingRed-shift in absorption and emission, potential increase in quantum yield
Electron-Withdrawing (e.g., -NO₂, -CN)Benzoxazole or Quinoline RingBlue-shift in absorption and emission, potential for enhanced electron transport
Halogens (e.g., -F, -Cl)Benzoxazole or Quinoline RingTuning of HOMO/LUMO energy levels, potential for heavy-atom effect to induce phosphorescence
Extended π-systems (e.g., phenyl, thiophene)Bromine position (via cross-coupling)Broadened absorption spectra, enhanced molar absorptivity

This table presents hypothetical effects based on established principles of organic electronics and photophysics.

The development of chiral quinoline and benzoxazole derivatives is an area of growing interest due to their potential applications in asymmetric catalysis and chiroptical materials. nih.govrsc.org The synthesis of enantiomerically pure derivatives of this compound could be achieved through various asymmetric synthesis strategies. nih.gov These chiral molecules could serve as novel ligands for transition metal catalysts, enabling highly enantioselective transformations.

Furthermore, the introduction of chirality can lead to unique chiroptical properties, such as circularly polarized luminescence (CPL), which is a highly sought-after characteristic for applications in 3D displays and secure communications. Future work in this area would involve the design of synthetic routes to access these chiral derivatives and a thorough investigation of their chiroptical properties and catalytic activity. rsc.org

Advanced Applications in Functional Materials

The versatile electronic and photophysical properties of this compound and its derivatives make them promising candidates for a range of applications in functional materials.

Organic scintillators are materials that emit light upon interaction with ionizing radiation. The high fluorescence quantum yield and fast decay times characteristic of many heterocyclic compounds make them suitable for this purpose. The quinoline and benzoxazole moieties in the target compound are known to contribute to efficient luminescence. By optimizing the molecular structure, for instance, through the introduction of heavy atoms to enhance intersystem crossing, it may be possible to develop efficient and cost-effective plastic scintillators for radiation detection applications.

The tunable electronic properties of benzoxazole-based compounds make them attractive for use in various organic electronic devices. nih.gov Depending on the nature of the substituents, derivatives of this compound could function as electron-transporting, hole-transporting, or emissive materials in OLEDs. The planar structure and potential for π-π stacking also suggest their utility as organic semiconductors in organic thin-film transistors (OTFTs). nih.gov In the realm of energy devices, these compounds could be explored as non-fullerene acceptors or as components of the active layer in organic photovoltaic (OPV) cells. bohrium.com

The nitrogen atoms in the quinoline and benzoxazole rings of this compound can act as coordination sites for metal ions. This chelating ability opens up possibilities for its use in metal sequestration for environmental remediation or as a ligand in coordination chemistry and catalysis. The bidentate nature of the N,N'-donor sites could lead to the formation of stable metal complexes with interesting photophysical and electrochemical properties. Further research could focus on synthesizing metal complexes of this ligand and evaluating their catalytic activity in various organic transformations or their sensing capabilities for specific metal ions.

Integration with Nanoscience and Supramolecular Chemistry

The integration of this compound into nanoscience and supramolecular chemistry is a promising avenue for the development of novel materials with tailored properties. The planar and aromatic nature of the quinoline and benzoxazole rings suggests its potential utility as a building block for self-assembling systems and as a component in advanced nanomaterials.

In the realm of supramolecular chemistry , the molecule's structure is conducive to forming well-ordered assemblies through non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding. These interactions can be exploited to construct complex architectures like liquid crystals, gels, and molecular frameworks. The quinoline nitrogen atom can act as a hydrogen bond acceptor, while the bromine substituent can participate in halogen bonding, providing directional control over the self-assembly process. The resulting supramolecular structures could find applications in areas such as organic electronics, sensing, and catalysis.

In nanoscience , quinoline-based compounds are being explored for the preparation of functional coatings and nanocomposites. For instance, novel quinoline-based polybenzoxazines have been used to create hydrophobic coatings on various substrates. researchgate.net This suggests that this compound could be incorporated into polymer matrices to develop advanced nanocomposites with enhanced thermal, mechanical, or electronic properties. Furthermore, the molecule could be functionalized onto the surface of nanoparticles to modify their surface properties and create hybrid materials with synergistic functionalities. The synthesis of quinoline derivatives using nanocatalysts is another area of active research, which could be adapted for the production of novel materials based on this compound. nih.gov

Future research could focus on the following areas:

Self-Assembling Monolayers: Investigating the ability of this compound to form ordered monolayers on various substrates, which could be utilized in molecular electronics.

Luminescent Nanomaterials: Exploring the potential of this compound in the fabrication of fluorescent organic nanoparticles (FONs) for applications in bioimaging and sensing.

Functional Gels: Studying the gelation behavior of derivatives of this compound in different solvents to create soft materials for applications in drug delivery and tissue engineering.

A hypothetical research direction could involve the synthesis of amphiphilic derivatives of this compound, which could self-assemble in aqueous media to form micelles or vesicles. These nanostructures could encapsulate therapeutic agents, with the quinoline-benzoxazole core providing a trackable fluorescent signal.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational modeling is an indispensable tool in modern materials science, enabling the prediction of material properties and guiding the rational design of new materials. ox.ac.uk In the context of this compound, theoretical predictions can provide valuable insights into its electronic, optical, and self-assembly behavior, thereby accelerating the discovery of new applications.

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be employed to predict a range of molecular properties. These calculations can help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the compound's potential in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Theoretical modeling can also predict spectroscopic properties, such as absorption and emission spectra, which is vital for designing fluorescent materials and sensors.

Molecular dynamics (MD) simulations can be used to study the self-assembly behavior of this compound and its derivatives. By simulating the interactions between multiple molecules, researchers can gain a deeper understanding of the forces driving the formation of supramolecular structures. This can aid in the design of molecules with specific self-assembling properties, leading to the creation of materials with desired morphologies and functions.

Bio-computational modeling has been utilized to explore the potential of quinoline and benzoxazine derivatives as antimicrobial agents. nih.govresearchgate.net A similar in silico approach can be adapted for materials science applications. For example, computational screening of a virtual library of this compound derivatives could identify candidates with optimal properties for a specific application, such as a high charge carrier mobility for use in transistors or a strong two-photon absorption cross-section for use in photodynamic therapy.

The following table summarizes key parameters that can be predicted using computational methods and their relevance to materials design:

Predicted ParameterComputational MethodRelevance in Materials Design
HOMO/LUMO Energy LevelsDensity Functional Theory (DFT)Predicting charge injection and transport properties for organic electronics.
Excitation Energies and Oscillator StrengthsTime-Dependent DFT (TD-DFT)Designing molecules with specific absorption and emission wavelengths for OLEDs and sensors.
Intermolecular Interaction EnergiesDFT with dispersion correctionsUnderstanding and predicting self-assembly behavior and crystal packing.
Molecular Conformation and DynamicsMolecular Dynamics (MD) SimulationsSimulating the formation of supramolecular structures and predicting material morphology.
Charge Carrier MobilityKinetic Monte Carlo (KMC) simulationsAssessing the potential of a material for use in organic field-effect transistors (OFETs).

By leveraging the power of theoretical predictions, researchers can significantly reduce the trial-and-error nature of experimental work, leading to a more efficient and targeted approach to the discovery and design of novel materials based on this compound.

Q & A

Q. How to design a stability-indicating HPLC method for degradation studies?

  • Parameters :
  • Column: C18, 5 µm, 150 mm × 4.6 mm.
  • Mobile Phase: Acetonitrile/0.1% H₃PO₄ (55:45), 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline hydrolysis to identify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.